molecular formula C15H22N2O4 B15006814 ethyl (2Z)-2-[1-(2-amino-1-cyano-2-oxoethyl)cyclohexyl]-3-hydroxybut-2-enoate

ethyl (2Z)-2-[1-(2-amino-1-cyano-2-oxoethyl)cyclohexyl]-3-hydroxybut-2-enoate

Katalognummer: B15006814
Molekulargewicht: 294.35 g/mol
InChI-Schlüssel: TVDHACHZCHYWBM-ZRDIBKRKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL (2Z)-2-{1-[CARBAMOYL(CYANO)METHYL]CYCLOHEXYL}-3-HYDROXYBUT-2-ENOATE is a complex organic compound with a unique structure that includes a carbamoyl group, a cyano group, and a hydroxybutenoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-{1-[CARBAMOYL(CYANO)METHYL]CYCLOHEXYL}-3-HYDROXYBUT-2-ENOATE typically involves multiple steps, including the formation of enolate ions, alkylation, and subsequent hydrolysis and decarboxylation . The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL (2Z)-2-{1-[CARBAMOYL(CYANO)METHYL]CYCLOHEXYL}-3-HYDROXYBUT-2-ENOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.

Wissenschaftliche Forschungsanwendungen

ETHYL (2Z)-2-{1-[CARBAMOYL(CYANO)METHYL]CYCLOHEXYL}-3-HYDROXYBUT-2-ENOATE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and industrial processes.

Wirkmechanismus

The mechanism of action of ETHYL (2Z)-2-{1-[CARBAMOYL(CYANO)METHYL]CYCLOHEXYL}-3-HYDROXYBUT-2-ENOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to ETHYL (2Z)-2-{1-[CARBAMOYL(CYANO)METHYL]CYCLOHEXYL}-3-HYDROXYBUT-2-ENOATE include other carbamoyl and cyano-containing compounds, as well as hydroxybutenoate derivatives .

Uniqueness

The uniqueness of ETHYL (2Z)-2-{1-[CARBAMOYL(CYANO)METHYL]CYCLOHEXYL}-3-HYDROXYBUT-2-ENOATE lies in its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows it to participate in unique chemical reactions and exhibit specific biological activities that may not be observed in similar compounds.

Eigenschaften

Molekularformel

C15H22N2O4

Molekulargewicht

294.35 g/mol

IUPAC-Name

ethyl (Z)-2-[1-(2-amino-1-cyano-2-oxoethyl)cyclohexyl]-3-hydroxybut-2-enoate

InChI

InChI=1S/C15H22N2O4/c1-3-21-14(20)12(10(2)18)15(7-5-4-6-8-15)11(9-16)13(17)19/h11,18H,3-8H2,1-2H3,(H2,17,19)/b12-10+

InChI-Schlüssel

TVDHACHZCHYWBM-ZRDIBKRKSA-N

Isomerische SMILES

CCOC(=O)/C(=C(/C)\O)/C1(CCCCC1)C(C#N)C(=O)N

Kanonische SMILES

CCOC(=O)C(=C(C)O)C1(CCCCC1)C(C#N)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.